3-(Pentylamino)phenol
Description
Structure
3D Structure
Properties
CAS No. |
138452-75-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(pentylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-8-12-10-6-5-7-11(13)9-10/h5-7,9,12-13H,2-4,8H2,1H3 |
InChI Key |
ZHORLLDLRQFJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pentylamino Phenol and Its Analogues
Classical and Modern Synthetic Routes
One of the foundational methods for synthesizing m-aminophenols involves the direct amination of resorcinol (B1680541). google.com This process typically involves reacting resorcinol with a suitable aminating agent, such as a primary amine, under specific conditions. google.com For the synthesis of 3-(Pentylamino)phenol, pentylamine would serve as the primary amine. The reaction is generally performed under anhydrous conditions in an inert organic solvent. google.com
A key feature of this approach is the use of a catalyst to facilitate the reaction, which can otherwise be inefficient. google.comchemicalbook.com Aluminosilicate catalysts, including natural or synthetic zeolites and activated clays (B1170129), have been shown to be effective. google.com This method provides a direct pathway from a readily available starting material, though it often requires high temperatures to achieve significant conversion. google.comgoogle.com The process aims for high yield and selectivity, minimizing the formation of undesired by-products. google.com
Reductive amination is a highly versatile and widely used method for C-N bond formation and is central to the synthesis of many amines. nih.govlibretexts.org This strategy can be effectively applied to phenolic precursors to yield N-substituted aminophenols. The process generally involves two main steps: the reaction of a carbonyl compound with an amine to form an imine or enamine, followed by the reduction of this intermediate to the target amine. libretexts.org In the context of synthesizing this compound, a suitable precursor would be 3-hydroxyacetophenone, which would first react with pentylamine to form an imine, subsequently reduced to the final product.
Alternatively, direct reductive amination of phenols with amines can be achieved using a catalyst and a reducing agent, such as hydrogen gas or a hydride source. rsc.orgunisi.it This domino reaction combines hydrogenation and reductive amination, allowing phenols to be converted directly into the corresponding substituted cyclohexylamines or, under controlled conditions, aromatic amines. unisi.it For instance, phenol (B47542) can be reacted with an amine in the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen donor like sodium formate. unisi.it This approach is considered attractive for its potential sustainability and use of bio-derived phenolics. mdpi.com
The Mannich reaction is a three-component condensation that provides a pathway to aminomethylated compounds, which are structural analogues of this compound. organic-chemistry.orgtaylorandfrancis.com The classic Mannich reaction involves the aminoalkylation of a compound containing an acidic proton with formaldehyde (B43269) and a primary or secondary amine. taylorandfrancis.combuchler-gmbh.com Phenols can serve as the acidic component in what is often termed a modified Mannich reaction. mdpi.com
In this reaction, a phenol is treated with formaldehyde and an amine (such as pentylamine) to introduce an aminomethyl group onto the aromatic ring, yielding an aminomethylphenol. mdpi.com The final product is a β-amino-carbonyl compound, also known as a Mannich base. taylorandfrancis.com While this does not directly produce this compound, it represents a key functionalization strategy for phenolic precursors to create complex amine derivatives. mdpi.com
Reductive Amination Approaches with Phenolic Precursors
Reaction Conditions and Optimization Parameters
The efficiency, selectivity, and yield of the synthetic routes to this compound are highly dependent on the optimization of reaction conditions. Key parameters include temperature, pressure, solvent choice, and the catalytic system employed.
In the direct amination of resorcinol, temperature is a critical parameter. google.com The reaction is typically conducted at elevated temperatures, generally between 175°C and 275°C, with a preferred range of 200°C to 240°C. google.com Temperatures below this range result in low reaction rates and conversions, while excessively high temperatures can lead to the formation of undesirable by-products and decreased selectivity. google.com These reactions are run at autogenous pressures, meaning the pressure is generated by the vapor pressure of the solvent and reactants at the reaction temperature. google.com The choice of an inert organic solvent, such as toluene (B28343) or xylene, is also crucial for the success of this method. google.com
For reductive amination reactions, conditions can be milder. mdpi.com Studies on the reductive amination of phenolics have explored temperatures ranging from 80°C to 160°C and hydrogen pressures from 0 to 2.5 bar. mdpi.com The solvent can also play a directing role in the reaction outcome. For example, in reactions involving lithium dialkylaminoborohydrides, the use of dioxane as a solvent favors the amination pathway, whereas tetrahydrofuran (B95107) (THF) can lead to a mixture of amination and reduction products, especially at different temperatures. latech.edu
| Synthetic Route | Parameter | Typical Range/Value | Effect | Reference |
|---|---|---|---|---|
| Resorcinol Amination | Temperature | 175°C - 275°C | Low temperature decreases rate; high temperature decreases selectivity. | google.com |
| Pressure | Autogenous | Generated by solvent/reactants at reaction temperature. | google.com | |
| Solvent | Toluene, Xylene, Phenol | Provides an inert medium for the reaction. | google.com | |
| Reductive Amination | Temperature | 80°C - 160°C | Affects reaction rate and product distribution. | mdpi.comencyclopedia.pub |
| H2 Pressure | 0 - 2.5 bar | Serves as the reducing agent for hydrogenation steps. | mdpi.com | |
| Solvent | tert-Amyl alcohol, Dioxane, THF | Can influence reaction pathway (amination vs. reduction). | mdpi.comlatech.edu |
Catalyst selection is paramount in achieving high efficiency in amination reactions. For the direct amination of resorcinol, solid acid catalysts like aluminosilicates (zeolites) or activated clays are employed. google.com These catalysts can be recycled, which is advantageous for industrial processes. google.com
In reductive amination protocols, transition metal catalysts are widely used. mdpi.com Metals such as Palladium (Pd), Nickel (Ni), Rhodium (Rh), and Platinum (Pt) supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) have been shown to be active. mdpi.com The choice of catalyst and support can significantly influence product distribution. mdpi.comrsc.org For example, the presence of Lewis acid sites on the support can enhance the formation of secondary amines, with a study showing catalytic performance in the order of Pd/Al₂O₃ > Pd/C > Pd/SiO₂. rsc.org Nickel-based catalysts, such as a bifunctional Ni/SiO₂ catalyst, have also demonstrated high efficiency in phenol amination, achieving 89.4% conversion at 160°C. encyclopedia.pub The structure of the catalyst is also important; low-coordination sites on palladium particles have been found to favor phenol amination, indicating the reaction is structure-sensitive. rsc.org Organocatalysts, such as thioureas or phosphonic acids, represent a metal-free alternative for reductive aminations, activating the imine intermediate for reduction. acsgcipr.org
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Aluminosilicate (Zeolite) | Direct Amination of Resorcinol | Enables direct conversion in an anhydrous organic solvent; catalyst is recyclable. | google.com |
| Pd/Al₂O₃ | Reductive Amination of Phenol | High selectivity (>90%) for secondary amines due to Lewis acid sites on the support. | rsc.org |
| Ni/SiO₂-AE | Reductive Amination of Phenol | Achieved 89.4% phenol conversion and 86.0% selectivity for cyclohexylamine (B46788) at 160°C. | encyclopedia.pub |
| Rh/C | Reductive Amination of Phenolics | Active catalyst for amination, with performance dependent on reaction conditions. | mdpi.com |
| Thiourea | Organocatalytic Reductive Amination | Metal-free catalyst that activates the imine for reduction by a hydride donor. | acsgcipr.org |
Control of By-product Formation and Yield Enhancement
The synthesis of this compound and its analogues often involves the alkylation of 3-aminophenol (B1664112). However, this reaction can lead to a mixture of products, including O-alkylated, N,O-dialkylated, and poly-alkylated derivatives, which complicates purification and reduces the yield of the desired N-alkylated product. umich.educhemcess.com Several strategies have been developed to control the formation of these by-products and enhance the yield.
One common approach is the protection of the amino group of the aminophenol before alkylation of the hydroxyl group. researchgate.net For instance, the amino group can be protected by reacting the aminophenol with benzaldehyde (B42025) to form an imine. The subsequent alkylation with an alkyl halide, such as n-pentyl bromide, followed by acidic hydrolysis of the imine, selectively yields the O-alkylated product. researchgate.net Conversely, selective N-alkylation can be achieved through a one-pot reaction involving the condensation of the aminophenol with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165). umich.eduumich.edu This method has been shown to produce N-alkylated aminophenols in good to excellent yields. umich.eduresearchgate.net
Another strategy to minimize by-products involves careful control of reaction conditions. In the synthesis of 3-(N,N-disubstituted amino)phenols from resorcinol, terminating the initial reaction with a primary amine when the conversion of resorcin is 50 mol % or more and the amount of the N,N'-disubstituted-m-phenylenediamine by-product is 2 mol % or less is crucial. google.com Subsequent removal of the remaining alkyl halide after the second alkylation step can inhibit the formation of by-products like 3-alkoxy-N,N-disubstituted aniline (B41778). google.com Furthermore, pH control during alkylation is important; maintaining a pH of ≥ 4.0, for example by continuously feeding ammonia, can improve yields and reduce the formation of undesirable by-products. google.com
The choice of solvent and catalyst can also significantly impact yield and by-product formation. For instance, the dehydrogenation of 3-amino-2-cyclohexene-1-one to produce 3-aminophenol shows improved yields when carried out in a tertiary amide solvent like N-methyl pyrrolidone (NMP) or dimethylacetamide (DMAC) in the presence of a base. google.comgoogle.com The use of specific catalysts, such as bimetallic nanoparticles, has also been explored for selective N-alkylation of amines, offering a potential route to minimize over-alkylation. nih.gov
Recent developments in catalytic systems, such as copper-catalyzed cascade reactions, provide novel pathways for the synthesis of meta-aminophenol derivatives. mdpi.com These methods can offer high selectivity and tolerate a variety of functional groups, potentially reducing the formation of unwanted isomers and by-products. mdpi.com
Table 1: Strategies for By-product Control and Yield Enhancement in Aminophenol Alkylation
| Strategy | Description | Key Findings | References |
|---|---|---|---|
| Protective Group Chemistry | Selective protection of the amino or hydroxyl group to direct alkylation to the desired site. | Protection of the amino group with benzaldehyde allows for selective O-alkylation. Imination followed by reduction yields N-alkylated products. | umich.eduresearchgate.netresearchgate.net |
| Reaction Condition Optimization | Careful control of parameters such as reaction time, temperature, and pH. | Terminating the reaction at optimal conversion and controlling pH can significantly reduce by-product formation. | google.comgoogle.com |
| Solvent and Catalyst Selection | Utilizing specific solvents and catalysts to enhance selectivity and yield. | Tertiary amide solvents and base catalysis improve yields in dehydrogenation reactions. Bimetallic nanoparticles show promise for selective N-alkylation. | google.comgoogle.comnih.gov |
| Novel Catalytic Systems | Employing advanced catalytic methods to achieve high selectivity. | Copper-catalyzed cascade reactions offer a robust method for synthesizing substituted meta-aminophenol derivatives with high selectivity. | mdpi.com |
Stereoselective Synthesis and Chiral Induction
The synthesis of chiral aminophenol derivatives is of significant interest due to their application as chiral ligands and auxiliaries in asymmetric catalysis. google.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, often employing methods of chiral induction.
One established method for preparing enantiopure phenolic Mannich-type bases involves the addition of organolithium reagents to chiral imidoylphenols. nih.gov This reaction proceeds with high yields and diastereoselectivities, allowing for the synthesis of specific diastereomers by choosing the appropriate starting imidoylphenol and organolithium reagent. nih.gov The stereochemical outcome can be explained and is often complementary to the results obtained from hydride reduction of the same substrates. nih.gov
Chiral aminophenolate metal complexes, such as those involving magnesium or zinc, have been synthesized and utilized in stereoselective polymerization. rsc.orgnih.gov The synthesis of these complexes from chiral tridentate aminophenols can be diastereoselective, yielding enantiopure products or pairs of diastereomers in varying ratios. rsc.orgnih.gov The stereoselectivity of these complexes in polymerization is influenced by the steric and electronic properties of the substituents on the ligand framework. rsc.orgnih.gov Interestingly, there may not be a direct correlation between the diastereoselectivity in the complex synthesis and the stereoselectivity of the polymerization itself. nih.gov
The Mannich reaction is another powerful tool for the stereoselective synthesis of aminophenol derivatives. researchgate.net For example, the three-component Betti condensation of 2-naphthol, an aldehyde, and a chiral non-racemic amine can produce 1-(α-aminobenzyl)-2-naphthols with excellent diastereoselectivity. researchgate.net Similarly, novel chiral bidentate and tridentate aminophenols have been synthesized and successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes, achieving high enantiomeric excesses. core.ac.uk The enantioselectivity in these reactions is often strongly influenced by the presence of bulky groups on the chiral ligand. core.ac.uk
Furthermore, organocatalytic methods have been developed for the atroposelective N-alkylation of biaryl amino phenols, providing efficient access to enantiopure axially chiral compounds. nih.gov This kinetic resolution strategy uses a chiral amine catalyst to selectively alkylate one enantiomer, leaving the other unreacted and in high enantiomeric purity. nih.gov Chiral phosphoric acid catalysis has also enabled the enantioselective macrocyclization to produce inherently chiral calixarenes derived from 3-aminophenol. rsc.orgrsc.org
Table 2: Methods for Stereoselective Synthesis and Chiral Induction
| Method | Description | Key Features | References |
|---|---|---|---|
| Addition to Chiral Imidoylphenols | Stereoselective addition of organolithium reagents to chiral imines derived from phenols. | High yields and diastereoselectivities; allows access to specific diastereomers. | nih.gov |
| Chiral Metal Complexes | Synthesis and application of chiral aminophenolate metal (e.g., Mg, Zn) complexes. | Can be diastereoselective; used in stereoselective polymerization; stereoselectivity is tunable by ligand modification. | rsc.orgnih.gov |
| Mannich Reaction (Betti Condensation) | Three-component condensation to form chiral aminoalkylphenols/naphthols. | Excellent diastereoselectivity; resulting compounds are effective chiral ligands. | researchgate.netcore.ac.uk |
| Organocatalytic Kinetic Resolution | Atroposelective N-alkylation of biaryl amino phenols using a chiral amine catalyst. | Provides highly efficient access to enantiopure axially chiral amino phenols. | nih.gov |
| Chiral Acid Catalysis | Enantioselective intramolecular reactions catalyzed by chiral acids. | Enables enantioselective macrocyclization to form inherently chiral structures. | rsc.orgrsc.org |
Chemical Reactivity and Mechanistic Investigations of 3 Pentylamino Phenol
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group attached to the aromatic ring is a powerful activating group, significantly influencing the reactivity of the benzene (B151609) ring and participating in its own characteristic reactions.
Electrophilic Aromatic Substitution Patterns
The hydroxyl group of a phenol (B47542) is a potent activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com This heightened reactivity stems from the ability of the hydroxyl group to donate electron density to the aromatic ring through resonance, thereby stabilizing the intermediate carbocation (arenium ion) formed during the substitution process. byjus.com Consequently, phenols are highly susceptible to electrophilic attack and often react under milder conditions than benzene itself. Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgopenstax.org
For 3-(pentylamino)phenol, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group. The pentylamino group at the meta position will also influence the substitution pattern, generally being an ortho-, para-director itself, but the hydroxyl group's activating effect is typically stronger. libretexts.orgpcc.eu
Table 1: Comparison of Reaction Conditions for Electrophilic Aromatic Substitution of Phenol vs. Benzene.
| Reaction | Phenol | Benzene |
| Nitration | dil. HNO3 in H2O or CH3CO2H | HNO3 / H2SO4 |
| Sulfonation | conc. H2SO4 | H2SO4 or SO3 / H2SO4 |
| Halogenation | X2 | X2 / Fe or FeX3 |
| Alkylation | ROH / H+ or RCl / AlCl3 | RCl / AlCl3 |
| Acylation | RCOCl / AlCl3 | RCOCl / AlCl3 |
This table illustrates the milder conditions often required for the electrophilic aromatic substitution of phenols compared to benzene, a direct result of the activating nature of the hydroxyl group.
Oxidation Pathways and Quinone Formation
Phenols can be oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. libretexts.orglibretexts.org Unlike alcohols, phenols lack a hydrogen atom on the carbon bearing the hydroxyl group, leading to a different oxidation outcome. openstax.org The oxidation of a phenol typically yields a 2,5-cyclohexadiene-1,4-dione, also known as a benzoquinone. libretexts.orglibretexts.org
Various oxidizing agents can effect this transformation, with reagents like Fremy's salt (potassium nitrosodisulfonate) and chromic acid being commonly employed. libretexts.orglibretexts.orgnih.gov For instance, phenol itself can be oxidized to benzoquinone with a 79% yield using sodium dichromate. libretexts.org The oxidation of polycyclic aromatic phenols to their corresponding quinones has also been extensively studied, with reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) showing regiospecificity in forming ortho- or para-quinones. nih.gov
The aminophenol moiety in compounds like amodiaquine (B18356) is known to be metabolized into reactive quinone imine species. jst.go.jp This suggests that this compound could undergo similar oxidation to form a quinone or quinone-imine derivative. The redox properties of quinones are significant, as they can be readily reduced back to hydroquinones, a reversible process crucial in many biological systems. libretexts.orgopenstax.org
Derivatization and Functionalization Strategies
The phenolic hydroxyl group provides a versatile handle for various derivatization and functionalization reactions. These modifications can alter the physical and chemical properties of the molecule. Classical derivatization strategies for phenols involve either modifying the hydroxyl group itself or introducing new functionalities onto the aromatic ring. nih.gov
One common derivatization is the formation of ethers or esters at the hydroxyl position. For instance, phenols can be methylated. nih.gov Another important reaction is the Kolbe-Schmidt reaction, where a phenoxide ion (formed by treating the phenol with a base) reacts with the weak electrophile carbon dioxide to yield a hydroxybenzoic acid. byjus.comlibretexts.org
Furthermore, the phenolic hydroxyl group can direct the introduction of other functional groups onto the ring. For example, the presence of the hydroxyl group facilitates reactions like the Wacker-type oxidative cyclization of o-allyl phenols to form benzofurans. nih.gov The derivatization of phenols and amines is also a common strategy in analytical chemistry to improve their detection by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net
Reactions of the Pentylamino Group
The secondary pentylamino group in this compound introduces nucleophilic character and provides a site for a range of amine-based chemical transformations.
Nucleophilic Reactivity and Alkylation
The nitrogen atom of the pentylamino group possesses a lone pair of electrons, making it nucleophilic. This allows it to react with electrophiles, most notably in alkylation reactions. For example, 3-(N-monosubstituted amino)phenols can be further alkylated to produce 3-(N,N-disubstituted amino)phenols. google.com A patented process describes the reaction of a 3-(N-monosubstituted amino)phenol with an alkyl halide to achieve this N-alkylation. google.com
The nucleophilicity of amines is a fundamental aspect of their chemistry, enabling them to participate in a wide array of reactions, including additions to carbonyl compounds and substitution reactions. The reactivity can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents.
A study on the reaction of an imine with organolithium reagents demonstrated the nucleophilic addition to the C=N bond, leading to the formation of a new aminophenol derivative. researchgate.net This highlights the potential for the amino group in similar structures to participate in nucleophilic additions.
Amine-Based Transformations
The pentylamino group can undergo various transformations beyond simple alkylation. These include acylation, sulfonylation, and reactions to form different nitrogen-containing functional groups. For instance, amines can be derivatized with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC) or dansyl chloride for analytical purposes, a common practice in chromatography. rsc.org
The amino group can also be involved in the formation of heterocyclic structures. For example, 3-alkylaminoquinoxaline-2(1H)-thiones can be synthesized from a reaction involving a range of amines. acs.org In another instance, the pentylamino group is incorporated into a furo[2,3-c]pyridine (B168854) ring system. nih.gov
Furthermore, the amino group can be transformed through reactions with other functional groups within the same or different molecules. Tannins, which are polyphenolic compounds, can undergo amination where amino groups substitute some of the phenolic hydroxyl groups. researchgate.net This type of reaction underscores the potential for intramolecular or intermolecular reactions involving both the amino and hydroxyl groups of this compound under certain conditions.
Reductive Transformations
The structure of this compound, featuring both a phenol and a secondary amine group, allows for several reductive transformations. Research into related compounds suggests various potential reactions, including reductive amination, reductive coupling, and reduction of the aromatic ring or other functional groups that might be introduced to the molecule.
One key transformation is the further alkylation of the secondary amine via reductive amination. This process can be used to synthesize tertiary amines. For instance, reacting this compound with an aldehyde or ketone in the presence of a reducing agent would yield an N,N-disubstituted aminophenol. Common reducing agents for this transformation include hydrides like sodium borohydride (B1222165) or sodium cyanoborohydride. google.com Metal-free reductive amination processes have also been developed using systems like silanes activated by Brønsted acids. nottingham.ac.uk
Another significant reaction is the palladium-catalyzed reductive coupling of phenols with amines, which can convert phenolic compounds into cyclohexylamines using a hydrogen donor like sodium formate. rsc.org Applying this to this compound could potentially lead to the reduction of the phenol ring to a cyclohexanol (B46403) or even complete deoxygenation, depending on the conditions, while the amine directs the reaction. The reduction of similar aminophenol structures to the corresponding amines is a known transformation. In some contexts, functional groups introduced to the molecule could be selectively reduced; for example, a synthetically introduced aldehyde group could be reduced to a hydroxymethyl group. nih.gov
| Transformation Type | Reagents/Catalysts | Potential Product(s) | Source(s) |
| Reductive Alkylation | Aldehyde/Ketone, Sodium Borohydride | N-Alkyl-3-(pentylamino)phenol | google.com |
| Metal-Free Reductive Amination | Carboxylic Acid, Silane/Brønsted Acid | N-Alkyl-3-(pentylamino)phenol | nottingham.ac.uk |
| Reductive Coupling | Sodium Formate, Palladium Catalyst | Substituted Cyclohexylamine (B46788)/Cyclohexanol | rsc.org |
| General Reduction | Various Reducing Agents | Corresponding Amine |
Intermolecular and Intramolecular Reaction Dynamics
The reactivity of this compound is governed by the interplay of its functional groups, which can react with external reagents (intermolecularly) or with other parts of the same molecule (intramolecularly).
Intermolecular Reactions: A primary example of an intermolecular reaction is the synthesis of this compound itself. The process can involve the reaction of resorcinol (B1680541) with pentylamine at elevated temperatures and pressures. google.com This nucleophilic aromatic substitution reaction displaces one of the hydroxyl groups of resorcinol with the pentylamino group. During this synthesis, other intermolecular reactions can occur, leading to by-products such as N,N'-dipentyl-m-phenylenediamine and 3,3'-dihydroxy-N-pentyldiphenylamine, where multiple resorcinol or amine molecules react. google.com
Oxidative coupling is another significant intermolecular process for phenols. wikipedia.org Catalyzed by transition metal complexes, this reaction can form new carbon-carbon or carbon-oxygen bonds between two phenol molecules. wikipedia.org For this compound, this could lead to the formation of biphenyl (B1667301) or diphenyl ether derivatives.
Intramolecular Reactions: The structure of this compound and its derivatives can facilitate intramolecular reactions, leading to the formation of new ring systems. If the pentyl chain or the aromatic ring is appropriately functionalized, intramolecular cyclization can occur. For example, derivatives of this compound could undergo intramolecular Friedel-Crafts reactions to form polycyclic compounds. masterorganicchemistry.com Such cyclizations are particularly efficient for forming five- and six-membered rings. masterorganicchemistry.com
A related example is the intramolecular cyclization of 2-{1-(benzylamino)pentyl}phenol with formaldehyde (B43269), which yields a 3,4-dihydro-2H-1,3-benzoxazine. mdpi.com This demonstrates the potential for the amine and phenol groups within a single molecule to react and form a heterocyclic ring. Intramolecular additions of nitrogen-centered radicals to pi-systems also represent a pathway for synthesizing N-heterocycles. acs.org The proximity of the reacting groups in an intramolecular setting often enhances reaction rates compared to their intermolecular counterparts. masterorganicchemistry.com
| Reaction Type | Description | Example/Potential Application | Source(s) |
| Intermolecular | Reaction between two or more separate molecules. | Synthesis from resorcinol and pentylamine. | google.com |
| Intermolecular | Oxidative coupling between two phenol units. | Formation of dihydroxybiphenyl derivatives. | wikipedia.org |
| Intramolecular | Reaction between different parts of the same molecule. | Formation of a 1,3-benzoxazine ring from a derivative. | mdpi.com |
| Intramolecular | Friedel-Crafts alkylation or acylation. | Synthesis of tetracyclic or other polycyclic systems. | masterorganicchemistry.com |
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms provides insight into the reactivity of this compound and allows for the prediction and control of its chemical transformations.
Mechanism of Phenol Oxidation: The oxidation of phenols, a key transformation, has been a subject of detailed mechanistic investigation. The oxidation of phenols by hypervalent iodine reagents is proposed to proceed through the formation of a phenoxenium cation intermediate. rsc.orgnih.gov The reaction often starts with a ligand exchange between the phenol and the oxidant. rsc.org Subsequent electron transfer leads to the formation of the highly reactive phenoxenium ion. However, whether this intermediate is a free species or remains coordinated to the oxidant is a topic of debate and appears to depend on the specific phenol's electronic properties and the reaction conditions. nih.gov For electron-rich phenols, direct detection of the free phenoxenium cation has been reported, whereas less electron-rich phenols may favor pathways involving radical byproducts. nih.gov The mechanism for metal-catalyzed oxidative couplings can proceed through either inner-sphere (where the phenol coordinates to the metal) or outer-sphere electron transfer pathways. wikipedia.org
Mechanism of Reductive Amination: For the reductive amination of the secondary amine group, mechanistic studies of metal-free systems using silanes and Brønsted acids have shown that the reaction does not proceed through a free iminium ion. Instead, the mechanism involves the formation of highly substituted silyl (B83357) sulfonate intermediates which are the active species in the reduction. nottingham.ac.uk
Mechanisms Involving Radical Intermediates: The amine functionality in this compound can also participate in reactions involving radical intermediates. Single-electron oxidation of N-alkylanilines can generate distonic radical cations, which are intermediates possessing both a radical center and a spatially separate cationic center (an iminium ion). uark.edu Such bimodal intermediates can undergo various subsequent reactions, including intermolecular additions. uark.edu Furthermore, nitrogen-centered radicals can add to aromatic systems via homolytic aromatic substitution (HAS), where the radical adds to the pi-system to form a delocalized radical intermediate that is subsequently oxidized to the final product. acs.org These mechanistic pathways highlight the diverse reactivity of the aminophenol scaffold under different conditions.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of 3-(Pentylamino)phenol by identifying its functional groups and their vibrational modes. researchgate.netuliege.be
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. vscht.cz The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific bonds and functional groups. For this compound, characteristic IR absorption bands are expected for the O-H, N-H, C-N, and aromatic C-H and C=C bonds. msu.eduwpmucdn.com
Key expected IR absorption bands for this compound include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. wpmucdn.com
N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.
C-H stretch (aromatic): Peaks are generally found just above 3000 cm⁻¹. vscht.cz
C-H stretch (aliphatic): Peaks appear just below 3000 cm⁻¹, corresponding to the pentyl group.
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene (B151609) ring. vscht.cz
C-N stretch: Typically observed in the 1250-1350 cm⁻¹ range for aromatic amines. msu.edu
C-O stretch: Usually found in the 1000-1250 cm⁻¹ region. wpmucdn.com
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. uliege.be It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the carbon-carbon bonds of the pentyl chain. uliege.be Key Raman scattering signals would be expected in the 1600-1699 cm⁻¹ and 1300-1400 cm⁻¹ regions, which are useful for differentiating phenolic compounds. uliege.be
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their spatial relationships. For this compound, ¹H NMR and ¹³C NMR are the most informative techniques. researchgate.net
¹H NMR Spectroscopy:
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. The chemical shift, splitting pattern (multiplicity), and integration of the signals are all used to assign protons to their respective positions in the structure. mdpi.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 7.5 | Multiplet |
| -OH (Phenolic) | Variable, often broad | Singlet |
| -NH (Amine) | Variable, often broad | Singlet |
| -CH₂- (alpha to NH) | ~3.1 | Triplet |
| -CH₂- (beta, gamma, delta) | 1.2 - 1.7 | Multiplet |
| -CH₃ (terminal) | ~0.9 | Triplet |
Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH (Phenolic) | 155 - 160 |
| C-NH (Aromatic) | 140 - 150 |
| Aromatic Carbons | 100 - 130 |
| C-alpha (to NH) | 40 - 50 |
| C-beta, C-gamma, C-delta | 20 - 35 |
| C-epsilon (terminal CH₃) | ~14 |
Note: Predicted values are based on typical ranges for similar functional groups. Actual values can be influenced by the solvent. docbrown.info
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular weight is a key piece of data for confirming its identity. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₁H₁₇NO.
The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve cleavage of the pentyl chain and fragmentation of the aromatic ring.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used chromatographic methods in the analysis of phenolic compounds. explorationpub.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a technique used to separate, identify, and quantify each component in a mixture. embrapa.br It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like this compound. nih.govjapsonline.com In a typical HPLC analysis of phenolic compounds, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). embrapa.brnih.gov Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of this compound will absorb UV light. embrapa.brscirp.org By comparing the retention time and peak area of the sample to those of a known standard, the identity and concentration of this compound can be determined. japsonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govmatec-conferences.org While phenolic compounds can be analyzed directly by GC, they are often derivatized to increase their volatility and improve their chromatographic behavior. epa.govthermofisher.com For this compound, derivatization of the hydroxyl and amino groups could be performed prior to GC-MS analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. thermofisher.comresearchgate.net This technique is highly sensitive and can be used to detect and quantify trace amounts of this compound and any volatile impurities. matec-conferences.org
Advanced X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While no specific X-ray diffraction studies for this compound were found, studies on similar molecules like 3-(diethylamino)phenol reveal important structural features that can be inferred. For instance, in the solid state, such molecules often exhibit intermolecular hydrogen bonding. In the case of 3-(diethylamino)phenol, O-H···O hydrogen bonds lead to the formation of four-membered rings. nih.gov It is plausible that this compound would also form hydrogen-bonded networks in the solid state, influencing its crystal packing and physical properties. A single-crystal X-ray diffraction study of this compound would definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure of 3-(Pentylamino)phenol, which in turn governs its reactivity. These methods provide insights into how the molecule will behave in a chemical reaction.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the mechanisms of chemical reactions. For phenolic compounds, DFT calculations can be used to model reaction pathways, such as oxidation or electrophilic aromatic substitution. For instance, DFT studies on similar phenol (B47542) derivatives have been used to understand their adsorption on surfaces and subsequent reactions, like dehydrogenation. conicet.gov.ar By calculating the energies of reactants, transition states, and products, DFT can help to identify the most likely reaction pathways for this compound. The B3LYP functional combined with basis sets like 6-31G* or TZVP is a common choice for such studies on organic radicals and can provide accurate predictions of hyperfine coupling constants. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energy and symmetry of these orbitals are key to understanding reaction feasibility and pathways. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally indicates higher reactivity. researchgate.netwuxibiology.com For this compound, the nitrogen atom of the amino group and the oxygen of the hydroxyl group, with their lone pairs of electrons, are expected to significantly influence the energy and localization of the HOMO. The aromatic ring contributes to the delocalized π-system of both the HOMO and LUMO. The interaction between the HOMO of this compound and the LUMO of an electrophile would be central to predicting the outcome of electrophilic aromatic substitution reactions. libretexts.org Conversely, the interaction of its LUMO with the HOMO of a nucleophile would govern nucleophilic reactions.
| Parameter | Significance in Reactivity |
| HOMO Energy | Higher energy indicates greater electron-donating ability. |
| LUMO Energy | Lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | Smaller gap suggests higher reactivity and lower stability. |
This table provides a qualitative overview of how FMO parameters relate to chemical reactivity.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of this compound, from its preferred shapes to its interactions with its environment.
The pentyl chain and the amino group of this compound introduce conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and their relative energies. By rotating the single bonds, an energy landscape can be mapped out, revealing the low-energy (and therefore more populated) conformations. This is crucial as the specific conformation of the molecule can influence its reactivity and its ability to interact with other molecules. For example, intramolecular hydrogen bonding between the phenolic proton and the amino nitrogen might be possible in certain conformations, which would affect the molecule's properties.
This compound possesses both hydrogen-bond donating (the phenolic -OH and the N-H of the amino group) and accepting (the nitrogen and oxygen atoms) capabilities, as well as a nonpolar pentyl chain and an aromatic ring. These features allow for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgresearchgate.net Molecular dynamics simulations can be employed to study how multiple molecules of this compound might interact and potentially aggregate in different solvents. nih.govrsc.org In aqueous solutions, the hydrophobic pentyl chains may drive aggregation to form micelle-like structures, minimizing their contact with water. researchgate.netresearchgate.net In nonpolar solvents, hydrogen bonding networks could be the dominant form of intermolecular association. Understanding these interactions is important for predicting solubility, and other macroscopic properties.
Conformational Analysis and Energy Landscapes
Prediction of Physicochemical Parameters Relevant to Reactivity
Computational methods can provide estimates of key physicochemical properties that are relevant to the reactivity and behavior of this compound in various environments.
| Parameter | Predicted Value Range/Significance | Method of Prediction |
| pKa | The phenolic hydroxyl group is acidic, while the amino group is basic. The pKa of the phenol group is expected to be around 10, similar to phenol itself, but can be influenced by the electron-donating amino group. nih.govillinois.edu The pKa of the secondary amine would be in the basic range. | Quantum mechanical methods (e.g., DFT with solvation models), QSAR models, machine learning algorithms. kyushu-u.ac.jpoptibrium.commdpi.com |
| LogP | The presence of the C5 alkyl (pentyl) chain suggests a significant degree of lipophilicity, leading to a positive LogP value. This indicates a preference for nonpolar environments over aqueous ones. | Fragment-based computational models, machine learning methods. acdlabs.comresearchgate.netnih.gov |
| TPSA | The Topological Polar Surface Area is calculated based on the contributions of the polar atoms (oxygen and nitrogen). The presence of the -OH and -NH groups will result in a TPSA value that suggests the molecule can form hydrogen bonds. nih.gov | Fragment-based computational models. nih.gov |
This table summarizes key physicochemical parameters for this compound and the computational methods used for their prediction. The actual values can be calculated using various software packages.
The pKa is a measure of the acidity or basicity of a functional group. For this compound, there are two key ionizable groups: the phenolic hydroxyl group and the secondary amino group. The hydroxyl group is acidic, while the amino group is basic. Computational methods, often combining quantum mechanics with solvation models, can predict these pKa values with reasonable accuracy. illinois.edukyushu-u.ac.jp The predicted pKa values are crucial for understanding the charge state of the molecule at a given pH, which in turn affects its solubility, reactivity, and biological interactions.
The partition coefficient (LogP) quantifies the lipophilicity of a molecule, which is its preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. acdlabs.com The pentyl group in this compound significantly contributes to its lipophilicity. LogP can be predicted using computational methods that are often based on adding up the contributions of different molecular fragments. researchgate.net
The Topological Polar Surface Area (TPSA) is another important descriptor, particularly in medicinal chemistry, as it correlates with a molecule's ability to permeate cell membranes. nih.govnih.gov It is calculated by summing the surface contributions of polar atoms (in this case, oxygen and nitrogen).
Applications in Materials Science and Organic Synthesis As a Chemical Precursor
Role as a Monomer or Building Block in Polymer Chemistry
In the realm of polymer chemistry, molecules must possess at least two reactive sites to act as monomers for polymerization. 3-(Pentylamino)phenol fits this requirement due to its reactive N-H bond in the secondary amine group and the hydroxyl group on the aromatic ring. These functional groups allow it to participate in step-growth polymerization reactions.
For instance, the phenolic hydroxyl group can react with aldehydes, such as formaldehyde (B43269), to form phenolic resins like Bakelite. The presence of the pentylamino substituent can modify the properties of the resulting polymer, potentially enhancing its solubility in organic solvents or altering its thermal and mechanical characteristics. Similarly, the amine and phenol (B47542) groups can be targeted for reactions to create other types of polymers, such as polyamides or polyesters, under appropriate reaction conditions. The long pentyl chain can impart increased flexibility and a lower glass transition temperature to the resulting polymers compared to analogs with smaller substituents.
Precursor for Dyes and Specialty Chemicals
Phenol and its derivatives are fundamental precursors in the synthesis of dyes and other specialty chemicals. Aminophenols, in particular, are key intermediates for producing azo dyes, which are widely used in the textile, leather, and paper industries. The synthesis of these dyes often involves diazotization of an aromatic amine followed by coupling with a coupling agent. The amino group of this compound can be diazotized and then coupled with other aromatic compounds to produce a wide array of colored molecules. The pentyl group would likely enhance the solubility of the resulting dye in nonpolar media, making it suitable for specific applications.
Furthermore, the general class of aminophenols serves as building blocks for various specialty chemicals, including those used in photography and as antioxidants. The specific structure of this compound makes it a candidate for developing specialty chemicals where properties like lipophilicity and specific reactivity are desired.
Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates
The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be selectively functionalized. This compound serves as such a scaffold. Its phenolic hydroxyl group can be converted into an ether or ester, while the secondary amine can undergo acylation, alkylation, or be incorporated into heterocyclic systems. This dual reactivity allows for the stepwise construction of more intricate molecular frameworks.
In the pharmaceutical industry, aminophenol derivatives are crucial intermediates for the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antipyretics. For example, related structures are precursors in the synthesis of drugs like Tapentadol, a centrally-acting analgesic. The structural motif of a hydroxyl group on a phenyl ring connected to an amino group is a common feature in many biologically active compounds. The pentyl group in this compound could be exploited to enhance the lipophilicity of a potential drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Development of Hindered Amine Light Stabilizers (HALS) Analogs
Hindered Amine Light Stabilizers (HALS) are a class of additives used to protect polymers from degradation caused by exposure to UV light. They function by scavenging free radicals that are formed during the photo-oxidation of the polymer. While traditional HALS are based on substituted piperidine (B6355638) structures, the development of new HALS with improved performance is an ongoing area of research.
Phenolic compounds can sometimes have an antagonistic effect with HALS. However, hybrid molecules that contain both a hindered amine and a phenolic antioxidant moiety have been developed to provide comprehensive protection against both light-induced and thermal degradation. This compound could serve as a precursor for novel HALS analogs. The secondary amine could be further substituted to create a sterically hindered environment, while the phenolic group could provide inherent antioxidant properties. The pentyl group might enhance the compatibility of the stabilizer with the polymer matrix.
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is highly efficient and atom-economical. The bifunctional nature of this compound makes it an ideal candidate for participation in MCRs.
For instance, it could participate in reactions like the Mannich reaction, where an amine, a non-enolizable aldehyde, and a carbon acid react to form a β-amino carbonyl compound. The secondary amine of this compound could act as the amine component. Similarly, in Ugi or Passerini reactions, which involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, this compound could potentially serve as the amine or, after modification, the carboxylic acid component. The ability to incorporate this substituted phenol into a complex molecule in a single step via an MCR would be highly valuable for generating libraries of compounds for drug discovery or materials science research.
Ligand Chemistry and Catalytic Applications of 3 Pentylamino Phenol Derivatives
Design and Synthesis of 3-(Pentylamino)phenol-Based Ligands
The design of ligands based on the this compound core typically focuses on introducing additional donor atoms to create multidentate chelators, which form stable complexes with metal ions. A common and effective strategy is the synthesis of Schiff base ligands. These are generally prepared through a condensation reaction between an aminophenol and a suitable aldehyde or ketone.
For instance, Schiff bases derived from 3-aminophenol (B1664112), a close structural analog and potential precursor to this compound, are readily synthesized. The reaction of 3-aminophenol with various substituted benzaldehydes under reflux conditions yields the corresponding imine or azomethine functional group (-C=N-). researchgate.net A typical synthesis involves refluxing equimolar amounts of 3-aminophenol and an aldehyde, such as benzaldehyde (B42025), in a solvent like methanol (B129727). rsisinternational.org The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the infrared (IR) spectrum and a diagnostic singlet for the azomethine proton in the ¹H NMR spectrum. researchgate.net
This synthetic methodology can be extended to this compound. The secondary amine of the this compound can be reacted with aldehydes or ketones to form a Schiff base, or the core structure can be otherwise functionalized to introduce desired steric and electronic properties. This modularity allows for the creation of a diverse library of ligands tailored for specific metal ions and catalytic applications.
| Reactant A | Reactant B | Resulting Ligand Type | Reference |
| 3-Aminophenol | Benzaldehyde | Schiff Base (Aldimine) | rsisinternational.org |
| 3-Aminophenol | Substituted Benzaldehydes | Substituted Schiff Bases | researchgate.net |
| 2-Aminophenol (B121084) | o-Phthaldehyde | Tetradentate Schiff Base | iosrjournals.org |
| 2-Aminophenol | p-Anisaldehyde | Bidentate Schiff Base | cabidigitallibrary.org |
Coordination Chemistry with Transition Metal Ions
The aminophenol moiety is an excellent platform for coordinating with a wide range of transition metal ions, leveraging the hard phenolic oxygen and borderline amine nitrogen donor atoms.
Formation of Metal-Ligand Complexes
Ligands derived from aminophenols, particularly Schiff bases, readily form stable complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). iosrjournals.orgasianpubs.orgrsc.org The coordination typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the imine group. nih.gov The reaction is generally carried out by refluxing the ligand with a corresponding metal salt (e.g., acetate (B1210297) or chloride salt) in a suitable solvent like methanol or ethanol. rsisinternational.orgrsc.org
The stoichiometry of the resulting complexes can vary. For example, complexes of Ni(II), Cu(II), and Zn(II) with Schiff bases derived from 2-aminophenol have been shown to form with a 1:1 metal-to-ligand ratio, where the ligand acts as a dibasic tridentate or tetradentate chelator. iosrjournals.org In other cases, such as with Schiff bases from 3-aminophenol and benzaldehyde, 1:2 metal-to-ligand complexes are formed. rsisinternational.org The geometry of the final complex, commonly octahedral or square planar, is influenced by the nature of the metal ion, the denticity of the ligand, and the presence of any ancillary ligands like water or anions. researchgate.net
Spectroscopic Characterization of Metal Complexes
A suite of spectroscopic techniques is employed to confirm the formation and elucidate the structure of these metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the broad O-H stretching band of the free phenolic ligand disappears, indicating deprotonation and coordination of the oxygen atom. nih.gov A key diagnostic feature is the shift in the azomethine (C=N) stretching frequency; a shift to a lower frequency in the complex's spectrum compared to the free ligand suggests the coordination of the imine nitrogen to the metal center. cabidigitallibrary.org Furthermore, the appearance of new, weak bands in the far-IR region can be assigned to M-O and M-N stretching vibrations, confirming the formation of metal-ligand bonds. rsisinternational.org
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the geometry of the complexes. The spectra of the complexes show shifts in absorption bands compared to the free ligand, which is indicative of coordination. derpharmachemica.com The d-d transitions observed for the metal ions provide information about the coordination environment. For instance, the electronic spectral data for various aminophenol-based complexes have been used to suggest octahedral or tetrahedral geometries. rsisinternational.orgresearchgate.net
Other Techniques: Mass spectrometry (MS) helps in confirming the proposed formula of the complexes. scirp.org Nuclear Magnetic Resonance (NMR) spectroscopy is also used, where the disappearance of the phenolic proton signal in the ¹H NMR spectrum of the complex serves as further evidence of coordination. researchgate.netcabidigitallibrary.org
| Spectroscopic Technique | Observation upon Complexation | Inference | Reference(s) |
| FT-IR | Disappearance of phenolic O-H band | Deprotonation and coordination of oxygen | nih.gov |
| Shift in azomethine C=N band | Coordination of imine nitrogen | cabidigitallibrary.org | |
| Appearance of new M-O and M-N bands | Formation of metal-ligand bonds | rsisinternational.org | |
| UV-Vis | Shift in absorption bands | Coordination of ligand to metal ion | derpharmachemica.com |
| Presence of d-d transition bands | Information on complex geometry | rsisinternational.orgresearchgate.net | |
| ¹H NMR | Disappearance of phenolic proton signal | Coordination via phenolic oxygen | researchgate.netcabidigitallibrary.org |
Catalytic Activity in Organic Transformations
Metal complexes featuring aminophenol-based ligands have demonstrated significant catalytic activity, acting as effective catalysts in both cross-coupling and oxidation reactions. The redox-active nature of the aminophenol ligand framework plays a crucial role in many of these catalytic cycles. derpharmachemica.combohrium.com
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. Aminophenol-based ligands have been successfully employed in these transformations. For example, palladium complexes incorporating biarylmonophosphine ligands are highly effective for the selective N-arylation of 3-aminophenols with aryl halides, a type of Buchwald-Hartwig amination. nih.govmit.eduacs.org These catalyst systems allow for the clean formation of N-arylated products with low catalyst loadings. nih.govmit.edu
Similarly, copper-based catalyst systems have been developed for the selective O-arylation of 3- and 4-aminophenols. nih.govacs.org By choosing the appropriate metal (Pd or Cu) and ligand, one can direct the arylation to either the nitrogen or the oxygen atom of the aminophenol substrate, highlighting the tunability of these catalytic systems. nih.govmit.edu The use of phenol (B47542) derivatives as electrophiles in Suzuki-Miyaura coupling has also been explored, often requiring in-situ activation of the phenolic hydroxyl group. mdpi.commdpi.com Catalysts based on aminophenol ligands are being investigated for such transformations, which are considered greener alternatives to traditional methods using aryl halides. mdpi.com
Oxidation Reactions
The ability of aminophenol ligands to act as "redox non-innocent" partners, meaning they can actively participate in electron transfer processes, makes their metal complexes potent oxidation catalysts. derpharmachemica.com
Cobalt(II) and Cobalt(III) complexes with aminophenol ligands have been shown to be competent catalysts for the aerobic oxidative cyclization of aminophenols. acs.orgchemrxiv.org Mechanistic studies, including UV-visible and EPR spectroscopy, indicate that these oxidations proceed through a ligand-based radical intermediate, highlighting the key role of the ligand in the catalytic cycle. acs.orgchemrxiv.org
Asymmetric Catalysis
Derivatives of this compound are part of the broader class of aminophenol ligands, which have garnered attention in the field of asymmetric catalysis. These ligands are valued for their straightforward synthesis and their structural features that are well-suited for coordination with metal centers, making them promising and efficient chiral catalysts. google.com The presence of both a hydroxyl and an amino group allows for the formation of stable chelate rings with a metal, while the nitrogen atom can be readily functionalized with chiral auxiliaries to create an asymmetric environment around the catalytic center.
Chiral aminophenol ligands have proven effective in inducing asymmetry in various chemical transformations. For instance, they have been successfully employed in the asymmetric addition of organozinc reagents to aldehydes. google.com In one notable application, a chiral aminophenol ligand was instrumental in the asymmetric synthesis of Efavirenz, a pharmaceutical agent. The use of this type of ligand resulted in high yield and good enantioselectivity. google.com
Another significant application of aminophenol-derived catalysts is in the asymmetric allylation of imines. An aminophenol organocatalyst was shown to activate both the imine substrate and the allylboronate reagent. beilstein-journals.org It is proposed that an internal hydrogen bond between the catalyst and the N-phosphinoyl group of the imine is crucial for achieving high enantioselectivity. beilstein-journals.org This methodology has been successfully applied to a wide range of substrates, including aromatic, heteroaromatic, and aliphatic imines, demonstrating the versatility of aminophenol-based catalysts. beilstein-journals.org
The general structure of these ligands allows for systematic modifications to fine-tune their steric and electronic properties, which in turn influences the stereochemical outcome of the catalyzed reaction. The N-alkyl group, such as the pentyl group in this compound, can play a significant role in creating the specific chiral pocket necessary for high enantioselectivity.
Role of Ligand Structure in Modulating Catalytic Performance
The structure of aminophenol-based ligands is a critical determinant of the performance of the corresponding metal catalysts. Modifications to the ligand framework, including the nature of substituents on the aromatic ring and the N-alkyl group, can profoundly impact catalytic activity, selectivity, and stability. nih.govfrontiersin.org
The electronic properties of the ligand play a crucial role. For example, in palladium-catalyzed C-H amination reactions using aminophenol-based NNO pincer ligands, the reaction proceeds through the formation of an open-shell Pd-nitrene adduct. derpharmachemica.com This is achieved via a single-electron transfer from the redox-active ligand to the substrate, highlighting the importance of the ligand's electronic flexibility. derpharmachemica.com
The steric environment around the metal center, which is dictated by the ligand's substituents, also has a significant influence. In a study of bioinspired copper(II) complexes with aminoquinoline-based ligands featuring different N-alkyl substituents (methyl, ethyl, propyl, and butyl), a clear structure-activity relationship was observed in the oxidative coupling of aminophenols. nih.gov The complex with the smallest N,N-dimethylamino substituent exhibited the highest catalytic activity. nih.gov This suggests that increasing the steric bulk of the N-alkyl groups can hinder substrate access to the catalytic center, thereby reducing the reaction rate.
| Complex/Ligand | N-Substituent | Conversion (%) | kcat (h⁻¹) |
| 1 | di-n-methyl | 86 | 9.7 x 10⁴ |
| 2 | di-n-ethyl | - | - |
| 3 | di-n-propyl | - | - |
| 4 | di-n-butyl | - | - |
| Data derived from a study on aminoquinoline-based copper(II) complexes for the oxidative coupling of o-aminophenol. nih.gov The study noted that the di-n-methyl substituted complex showed the highest performance. |
Furthermore, the presence of bulky aliphatic substituents in flexible chelating aminoalcohol ligands can lead to polynuclear complexes with pronounced catalytic activities. mdpi.com However, these bulky groups can also limit the solubility of the complexes in organic solvents, which can be a practical limitation for homogeneous catalysis. mdpi.com Therefore, the design of ligands like this compound represents a balance between creating a specific steric and electronic environment to enhance catalytic performance and maintaining practical properties like solubility.
The strategic selection of the ligand is therefore a powerful tool for tailoring the properties of a catalyst for a specific application. The interplay between the electronic nature of the aminophenol backbone and the steric hindrance provided by substituents, such as the N-pentyl group, allows for the fine-tuning of catalytic activity and selectivity. nih.govderpharmachemica.com
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The synthesis of N-alkylated aminophenols like 3-(Pentylamino)phenol has traditionally faced challenges, primarily the lack of selectivity between N-alkylation and O-alkylation, often resulting in a mixture of products that are difficult to separate. umich.edu Future research is intensely focused on developing novel, highly selective, and efficient synthetic routes.
One promising approach is the one-pot reductive amination, which involves the condensation of an aminophenol with an aldehyde followed by reduction with an agent like sodium borohydride (B1222165). umich.eduresearchgate.net This method has demonstrated high yields for N-alkylation. umich.edu Another emerging area is the use of transition metal catalysis. For instance, copper-catalyzed cascade reactions involving a academie-sciences.frkist.re.kr-rearrangement have been developed to produce meta-aminophenol derivatives, offering a pathway to complex, multi-substituted products. mdpi.com Biocatalysis also presents a powerful future direction. The use of enzymes such as reductive aminases (RedAms) from organisms like Aspergillus oryzae can facilitate N-alkylation under mild conditions, using alcohols or carboxylic acids as alkylating agents, which avoids harsh reagents and complex workup procedures. nih.gov
Table 1: Emerging Synthetic Methodologies for N-Alkylaminophenols This table is interactive. Click on the headers to sort.
| Methodology | Key Features | Potential Advantages | Supporting Research |
|---|---|---|---|
| One-Pot Reductive Amination | Condensation of aminophenol with an aldehyde, followed by in-situ reduction. | High yields, simplified procedure, reduced waste. | umich.eduresearchgate.net |
| Copper-Catalyzed Rearrangement | Cascade reaction involving academie-sciences.frkist.re.kr-rearrangement of N-alkoxy-2-methylanilines. | Access to complex, multi-substituted meta-aminophenol derivatives. | mdpi.com |
| Biocatalytic N-Alkylation | Use of enzymes like reductive aminases (RedAms) with alcohols or carboxylic acids. | High selectivity, mild reaction conditions, environmentally friendly. | nih.govwisc.edunih.gov |
| Flow Chemistry Synthesis | Continuous production using micro-packed bed or screw reactors. | Improved safety, scalability, and efficiency; suitable for on-demand production. | rsc.orgresearchgate.netrsc.org |
Advanced Mechanistic Elucidation using In-Situ Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will increasingly rely on advanced in-situ analytical techniques to monitor reactions in real-time. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to observe the formation of intermediates, track reactant consumption, and gather kinetic data without disturbing the reaction. ua.esresearchgate.netresearchgate.net
For the synthesis of this compound, in-situ NMR could be used to follow the conversion of the imine intermediate during reductive amination, helping to optimize conditions to prevent side reactions. redalyc.orgrsc.org Similarly, in-situ FTIR and Raman spectroscopy have been effectively used to study the electrochemical and redox mechanisms of related poly(o-aminophenol) systems, providing insights into the structural changes between benzenoid and quinoid forms. researchgate.net Applying these techniques to the N-alkylation of 3-aminophenol (B1664112) would clarify the competitive pathways of N- versus O-alkylation, enabling the rational design of more selective catalysts and reaction conditions. ua.esresearchgate.net
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry are becoming central to chemical manufacturing. mdpi.com Future research on this compound will prioritize the development of sustainable and environmentally benign processes. This involves several key trends:
Biocatalysis : As mentioned, using enzymes like lipases or reductive aminases offers a green alternative to traditional chemical catalysts. nih.govacs.org These reactions often occur in aqueous media under mild conditions and can eliminate the need for protecting groups, a key principle of green chemistry. acs.orgacs.org
Flow Chemistry : Migrating syntheses from batch reactors to continuous flow systems can significantly improve safety, energy efficiency, and scalability. rsc.org Flow processes have been developed for producing paracetamol from p-aminophenol and for synthesizing rhodamine dyes from 3-diethylaminophenol, demonstrating the potential for related compounds. rsc.orgrsc.org
Greener Solvents and Conditions : Research is focused on replacing hazardous organic solvents with safer alternatives like water or ionic liquids, or even developing solvent-free reaction conditions. researchgate.net Mechanochemical methods, where reactions are induced by grinding solid reactants, represent a promising solvent-free approach. rsc.orgmdpi.com
Atom Economy : Designing reactions that maximize the incorporation of all reactant materials into the final product is a core green chemistry principle. acs.org One-pot reactions and catalytic cycles that produce only water as a byproduct are highly desirable. nih.gov
Computational Design and Prediction of Novel Derivatives
Computational chemistry has become an indispensable tool for accelerating the discovery of new molecules. Future research on this compound will extensively use in silico methods to design and predict the properties of novel derivatives before their physical synthesis.
Density Functional Theory (DFT) : DFT calculations are used to investigate the geometric structures, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies of aminophenol derivatives. academie-sciences.frresearchgate.netnih.gov This allows researchers to predict the reactivity and stability of new molecular designs. researchgate.netphyschemres.org
Molecular Docking : This technique predicts how a molecule will bind to a biological target, such as an enzyme or receptor. academie-sciences.frrsc.org For example, derivatives of aminophenols have been docked with targets like cyclooxygenase (COX) enzymes to predict anti-inflammatory activity or with epidermal growth factor receptors (EGFR) to screen for potential anticancer agents. rsc.orgneuroquantology.com This approach can be used to rationally design this compound derivatives with specific therapeutic applications. kist.re.krmdpi.com
ADME/T Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds, helping to identify promising drug candidates early in the development process. kist.re.krneuroquantology.com
Expanded Applications in Interdisciplinary Fields
While N-alkylated aminophenols have established uses, future research is set to expand the applications of this compound and its derivatives into diverse and high-tech fields.
Materials Science : Copolymers of aniline (B41778) and 3-aminophenol have been synthesized to create soluble and crystalline conducting polymers. researchgate.net By incorporating different side chains, such as the pentylamino group, researchers can tune the material's properties (e.g., solubility, conductivity) for applications in flexible electronics, sensors, and electrochromic devices. researchgate.nettandfonline.com
Corrosion Inhibition : Organic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors for metals like steel. mdpi.comajchem-a.com The aminophenol structure is well-suited for this purpose, as the heteroatoms can adsorb onto the metal surface and form a protective barrier. scielo.br Future work could explore derivatives of this compound as green, effective corrosion inhibitors for industrial applications. nih.gov
Sensor Technology : The aminophenol scaffold is being explored for use in advanced chemical sensors. For example, it can be used as a molecular capture layer on field-effect transistors (FETs) for the specific, real-time detection of chemical agents. acs.org It has also been used in photoelectrochemical sensor systems. taylorandfrancis.com
Biomedical Applications : The 3-aminophenol core is a versatile scaffold for developing new therapeutic agents. Derivatives have shown potential as antimicrobial, antidiabetic, and anticancer agents. mdpi.com The antioxidant properties inherent to the phenol (B47542) group also suggest potential applications in mitigating oxidative stress. scielo.brnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-(Pentylamino)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination using a primary amine (e.g., pentylamine) and a phenol derivative. A validated approach involves reacting the amine with a ketone or aldehyde intermediate under reducing conditions. For example, NaBH(OAc)₃ in methanol has been used to stabilize intermediates and improve yield in similar phenalkylamino compounds . Optimization may include adjusting solvent polarity (e.g., THF vs. MeOH), temperature (room temperature vs. reflux), and stoichiometry of the reducing agent.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H and ¹³C NMR to identify characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, pentyl chain protons at δ 0.8–1.6 ppm). IR spectroscopy can confirm the presence of -OH (broad peak ~3300 cm⁻¹) and -NH (stretch ~3400 cm⁻¹) groups .
- Purity Analysis : Gas chromatography (GC) with >98.0% purity criteria is recommended for volatile derivatives. For non-volatile samples, HPLC with UV detection at 270–280 nm (typical for phenolic compounds) ensures purity .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly in receptor-binding studies?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement assays (e.g., μ-opioid receptor studies) with reference compounds like DAMGO. Prepare triplicate samples in binding buffer (e.g., Tris-HCl, MgCl₂) and measure competitive inhibition using scintillation counting .
- Data Validation : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and report mean ± SEM from ≥3 independent experiments .
Q. What computational strategies are effective for predicting the pharmacokinetic and binding properties of this compound?
- Methodological Answer :
- In Silico Docking : Employ Schrödinger Suite (Maestro) for molecular docking. Prepare the protein structure (e.g., μ-opioid receptor PDB: 4DKL) using the Protein Preparation Wizard, and validate ligand poses with Prime-MM/GBSA binding energy calculations .
- ADMET Prediction : Use QikProp to estimate logP (lipophilicity), CNS permeability, and cytochrome P450 inhibition. Compare results with structurally similar compounds (e.g., 3-[phenalkylamino]cyclohexylphenols) to identify metabolic liabilities .
Q. How can contradictory data on biological activity across studies be systematically resolved?
- Methodological Answer :
- Variable Analysis : Assess differences in compound purity (e.g., via HPLC ), assay conditions (e.g., buffer pH, ion concentration), and cell line variability.
- Statistical Reconciliation : Apply multivariate ANOVA to isolate confounding factors. For example, discrepancies in EC₅₀ values may arise from variations in cell membrane permeability, which can be tested using parallel artificial membrane permeability assays (PAMPA) .
Synthesis and Characterization Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
